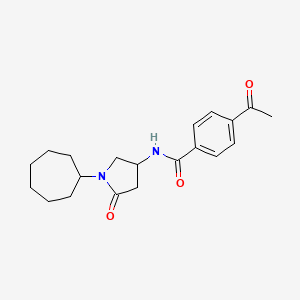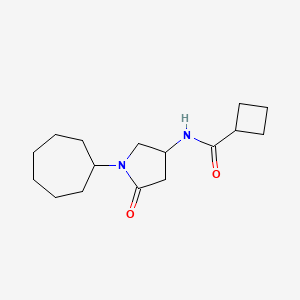![molecular formula C16H12BrClN2O3 B6134203 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6134203.png)
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical formula, C17H12BrClN2O3.
Mécanisme D'action
The mechanism of action of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. For example, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been found to regulate the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Studies have shown that 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can affect various biochemical and physiological processes in cells. For example, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. In addition, the compound has been found to inhibit the growth and biofilm formation of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its broad-spectrum activity against cancer cells, inflammatory diseases, and microbial pathogens. This makes it a versatile compound for studying various disease models. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of more potent analogs of the compound with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Finally, further studies are needed to elucidate the precise mechanism of action of the compound and its downstream effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-bromo-4-chlorophenol, 4-methoxybenzohydrazide, and glyoxal in the presence of a base such as potassium carbonate. The reaction proceeds via a one-pot, three-component condensation reaction to yield the desired product.
Applications De Recherche Scientifique
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. In addition, the compound has demonstrated antimicrobial activity against a wide range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3/c1-21-12-5-2-10(3-6-12)16-19-15(23-20-16)9-22-14-7-4-11(18)8-13(14)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJNSESVTDKRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6134130.png)

![2-{4-(2-chloro-4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134135.png)

![1-(4-fluorophenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6134146.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6134152.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine](/img/structure/B6134156.png)


![5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B6134180.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethylbenzamide](/img/structure/B6134187.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6134192.png)
![7-(2,3-dimethoxybenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134196.png)
![1-(3-methoxybenzyl)-N-[(8-methoxy-2H-chromen-3-yl)methyl]-3-piperidinamine](/img/structure/B6134209.png)